molecular formula C24H26N2O3S2 B2617680 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole CAS No. 372111-74-5

4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No.: B2617680
CAS No.: 372111-74-5
M. Wt: 454.6
InChI Key: RPGPUTSYNIIOPQ-UHFFFAOYSA-N
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Description

4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a complex organic compound featuring a unique structure that combines thiophene and imidazole rings with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Core: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Introduction of Thiophene Rings: The thiophene rings can be introduced via a Suzuki coupling reaction, where boronic acid derivatives of thiophene are coupled with the imidazole core.

    Attachment of the Trimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the trimethoxyphenyl group is attached to the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling and Friedel-Crafts reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the trimethoxyphenyl group and the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers. Its unique structure allows for tunable electronic properties, which are essential for developing new materials for electronic devices.

Biology and Medicine

In biology and medicine, 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is explored for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

Industrially, this compound could be used in the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications due to its conductive properties.

Mechanism of Action

The mechanism of action of 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with molecular targets through its imidazole and thiophene rings. These interactions can modulate the activity of enzymes, receptors, or ion channels, depending on the specific biological context. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(thiophen-2-yl)-1H-imidazole: Lacks the dimethyl and trimethoxy substitutions, resulting in different electronic properties.

    2-(3,4,5-trimethoxyphenyl)-1H-imidazole:

    4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole: Lacks the trimethoxyphenyl group, which may reduce its biological activity.

Uniqueness

4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the combination of its structural features, which confer distinct electronic and biological properties. The presence of both thiophene and trimethoxyphenyl groups enhances its versatility in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-12-8-17(14(3)30-12)21-22(18-9-13(2)31-15(18)4)26-24(25-21)16-10-19(27-5)23(29-7)20(11-16)28-6/h8-11H,1-7H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGPUTSYNIIOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(SC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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